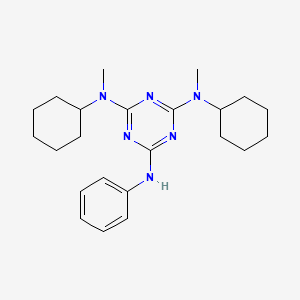
Cyclohexylamine, N,N'-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a cyclohexylamine group and an anilino-s-triazine core, which are linked through N-methyl groups. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) typically involves the reaction of cyclohexylamine with an anilino-s-triazine derivative. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality.
Anilino-s-triazine derivatives: Compounds with similar triazine cores but different substituents.
N-methyl derivatives: Compounds with N-methyl groups but different core structures.
Uniqueness
Cyclohexylamine, N,N’-(6-anilino-s-triazine-2,4-diyl)bis(N-methyl-) is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73825-65-7 |
|---|---|
Molecular Formula |
C23H34N6 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-N,4-N-dicyclohexyl-2-N,4-N-dimethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H34N6/c1-28(19-14-8-4-9-15-19)22-25-21(24-18-12-6-3-7-13-18)26-23(27-22)29(2)20-16-10-5-11-17-20/h3,6-7,12-13,19-20H,4-5,8-11,14-17H2,1-2H3,(H,24,25,26,27) |
InChI Key |
SLCCUQVWBCQBKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N(C)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


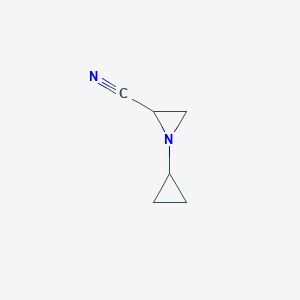

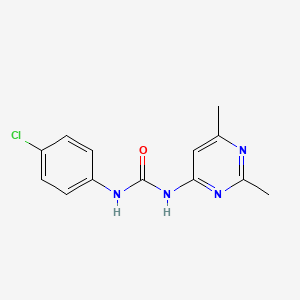
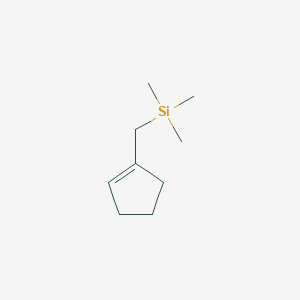
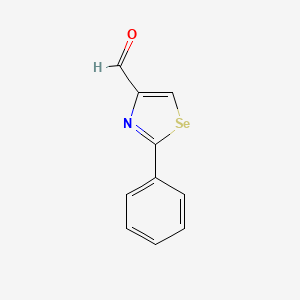
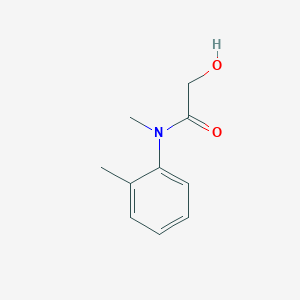
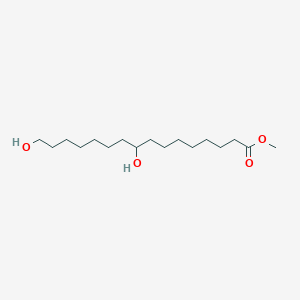
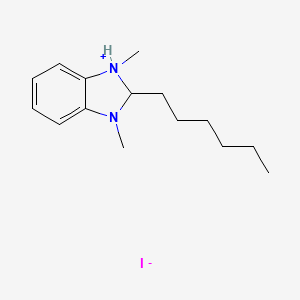
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
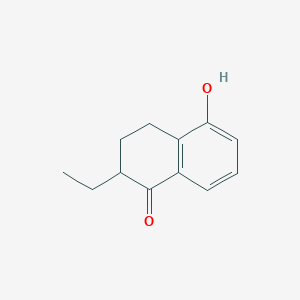
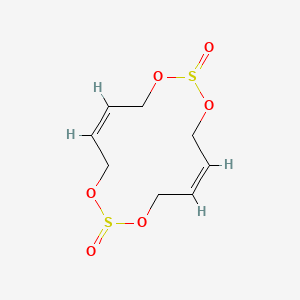
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
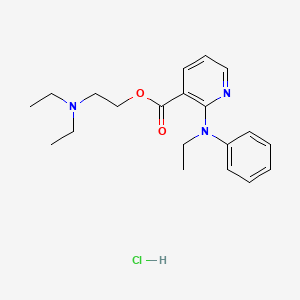
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
